Trioctylamine
Overview
Description
Preparation Methods
Trioctylamine can be synthesized through the catalytic amination of octanol and ammonia under atmospheric pressure. This process involves the use of a Ni-Cu catalyst supported on diatomite. The optimal molar ratio of Ni to Cu is 1.25:1, which results in a high conversion rate of octanol and a high selectivity for this compound . Industrial production methods also involve the use of similar catalytic processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Trioctylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary and primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trioctylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent extraction agent for organic acids and precious metals.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used as a corrosion inhibitor, lubricant additive, and surfactant in the polymer industry.
Mechanism of Action
The mechanism of action of trioctylamine involves its ability to form stable complexes with various molecules. In solvent extraction processes, this compound coordinates with metal ions or organic acids, facilitating their separation and purification . In catalytic reactions, this compound acts as a base, promoting the formation of intermediates and accelerating reaction rates . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Trioctylamine is unique due to its long hydrophobic octyl chains and its tertiary amine structure. Similar compounds include:
Tributylamine: A tertiary amine with shorter butyl chains, used in similar applications but with different solubility and reactivity properties.
Tridodecylamine: Another tertiary amine with longer dodecyl chains, offering different hydrophobicity and extraction capabilities.
Trioctylphosphine: A phosphine compound with similar hydrophobic chains, used in metal extraction and catalysis. This compound’s unique combination of hydrophobicity and basicity makes it particularly effective in applications requiring selective extraction and catalysis.
Properties
IUPAC Name |
N,N-dioctyloctan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAZYLNFDRKIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047635 | |
Record name | Trioctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
Record name | 1-Octanamine, N,N-dioctyl- | |
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Record name | Tri-n-octylamine | |
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Solubility |
In water, 0.050 mg/l @ 25 °C | |
Record name | TRI-N-OCTYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000549 [mmHg] | |
Record name | Tri-n-octylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1116-76-3 | |
Record name | Trioctylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116-76-3 | |
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Record name | Tri-n-octylamine | |
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Record name | Trioctylamine | |
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Record name | 1-Octanamine, N,N-dioctyl- | |
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Record name | Trioctylamine | |
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Record name | Trioctylamine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.948 | |
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Record name | TRIOCTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | TRI-N-OCTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-34.6 °C | |
Record name | TRI-N-OCTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trioctylamine facilitate the extraction of acids from aqueous solutions?
A1: this compound acts as a phase-transfer catalyst in reactive extraction. It interacts with acids in the aqueous phase, forming amine-acid complexes. These complexes, being more soluble in the organic phase (usually an organic solvent like kerosene, 1-octanol, or chloroform), are then extracted into the organic phase. [, , ]
Q2: Can you provide details about the structure of this compound?
A2: this compound (C24H51N) has a molecular weight of 353.67 g/mol. It comprises three eight-carbon alkyl chains (octyl groups) attached to a central nitrogen atom. []
Q3: How does the choice of organic diluent affect this compound's extraction efficiency?
A3: The diluent influences the solubility of the amine-acid complex and the physical properties of the organic phase. Research shows that the extraction efficiency of carboxylic acids using this compound generally follows the order: 1-octanol ≥ chloroform > tetrachloromethane > hexane. This is attributed to factors like diluent polarity and the ability to form hydrogen bonds. []
Q4: What happens when this compound is mixed with sulfuric acid in an organic solvent?
A4: this compound reacts with sulfuric acid to form various this compound sulfate salts. The type and concentration of the salt formed depend on the operational conditions (like temperature, concentration of reactants) and the specific organic solvent used. [, ]
Q5: Is this compound used as a catalyst in any reactions?
A5: Yes, this compound can catalyze the racemization of chiral compounds. For example, it has been successfully used in the dynamic kinetic resolution of Naproxen and Suprofen thioesters. [, ]
Q6: How does this compound enhance the activity of lipases in dynamic kinetic resolution?
A6: this compound's role in dynamic kinetic resolution is twofold. Firstly, it acts as a racemization catalyst, constantly converting the undesired enantiomer into the desired one. Secondly, it can enhance the activity and stability of certain lipases, likely by modifying the enzyme's microenvironment. [, ]
Q7: Can this compound be used to separate specific metal ions?
A7: this compound exhibits selectivity towards certain metal ions. Research demonstrates its ability to extract Thorium (IV), Uranium (VI), and Molybdenum (VI) from sulfuric acid media. The extraction efficiency depends on factors like pH, sulfate concentration, and the presence of modifiers. [, , ]
Q8: Can this compound be used in the synthesis of nanoparticles?
A8: this compound can act as both a reducing and hydrolyzing agent in nanoparticle synthesis. For example, it has been used to synthesize iron oxide nanoparticles with different phases and morphologies depending on the iron precursor salt used. []
Q9: What are the safety concerns associated with using this compound?
A9: While generally considered safe for laboratory use with proper precautions, this compound may cause skin and eye irritation. Always consult the material safety data sheet (MSDS) before handling.
Q10: What analytical techniques are used to characterize and quantify this compound?
A10: Common techniques include:
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